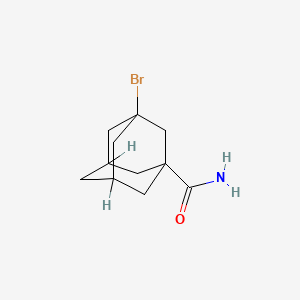

3-溴金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

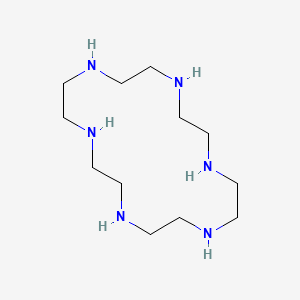

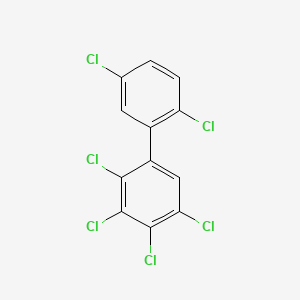

3-Bromoadamantane-1-carboxamide is a chemical compound that is part of the adamantane family, characterized by a tricyclic cage-like structure derived from adamantane. While the provided papers do not directly discuss 3-Bromoadamantane-1-carboxamide, they do provide insights into the synthesis, structure, and reactivity of related brominated carboxamides and adamantane derivatives, which can be used to infer properties and synthetic routes for 3-Bromoadamantane-1-carboxamide.

Synthesis Analysis

The synthesis of brominated carboxamides and adamantane derivatives typically involves halogenation reactions and the formation of carboxamide functionalities. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylating the carboxamide to afford various analogues . Similarly, the synthesis of 1-bromomethyladamantane-3-carboxylic acid was reported through the bromination of homoadamantane derivatives . These methods suggest that the synthesis of 3-Bromoadamantane-1-carboxamide could involve a bromination step followed by the introduction of the carboxamide group onto the adamantane scaffold.

Molecular Structure Analysis

The molecular structure of brominated carboxamides is characterized by the presence of a bromine atom and a carboxamide group attached to an aromatic or cyclic hydrocarbon core. The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides an example of how bromine and carboxamide groups can influence the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . These structural features are likely to be relevant to 3-Bromoadamantane-1-carboxamide, where the bromine atom and carboxamide group would be expected to impact the compound's crystalline properties and stability.

Chemical Reactions Analysis

Brominated carboxamides can participate in various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. The Suzuki-Miyaura cross-coupling reaction was used to arylate N-(4-bromophenyl)furan-2-carboxamide , indicating that similar cross-coupling reactions could be applicable to 3-Bromoadamantane-1-carboxamide for the synthesis of more complex derivatives. Additionally, the use of halogenated alkynes in gold-catalyzed rearrangements to synthesize dienes suggests that the bromine in 3-Bromoadamantane-1-carboxamide could also facilitate regioselective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated carboxamides are influenced by their molecular structure. For example, the presence of a bromine atom can increase the density and molecular weight of the compound, while the carboxamide group can contribute to the compound's solubility in polar solvents and its boiling and melting points. The adamantane core of 3-Bromoadamantane-1-carboxamide would likely confer high thermal stability and a low degree of reactivity due to the cage-like structure. The specific properties of 3-Bromoadamantane-1-carboxamide would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers .

科学研究应用

化学合成和生物活性

朱等人 (2014) 的一项研究重点合成新型化合物,包括溴金刚烷的衍生物,并评估了它们的杀虫和杀菌活性。这项研究表明 3-溴金刚烷-1-甲酰胺在开发具有特定生物活性的新型化学制剂方面具有潜力 (朱、王、张、熊、余、李,2014).

光学性质和电荷转移效应

Tonkikh 等人 (2016) 探索了填充有 1-溴金刚烷分子的碳纳米管中的光学性质和电荷转移效应。他们的发现对于理解纳米级材料中的电子相互作用至关重要,并可能对 3-溴金刚烷-1-甲酰胺在纳米技术中的应用产生影响 (Tonkikh、Rybkovskiy、Orekhov、Chernov、Khomich、Ewels、Kauppinen、Rochal、Chuvilin 和 Obraztsova,2016).

药物合成

2022 年,范氏等人开发了一种简单且经济的过程,使用 1-溴金刚烷作为中间体生产金刚烷盐酸盐(一种抗病毒和抗帕金森药物)。这表明 3-溴金刚烷-1-甲酰胺在药物合成中的重要性 (范氏、当、武、范,2022).

化学反应和合成

Martínez 等人 (2002) 证明了溴降冰片-2-酮在羟胺处理下发生意外的贝克曼断裂,表明溴金刚烷衍生物在化学合成中具有显着的反应性,这可能与 3-溴金刚烷-1-甲酰胺的应用有关 (Martínez、Vilar、Fraile、Cerero 和 Maroto,2002).

包合物和分子动力学

Ivanov 等人 (1996) 使用核磁共振方法和分子动力学模拟对环糊精与 1-溴金刚烷之间的包合物的研究,提供了对 3-溴金刚烷-1-甲酰胺在创建复杂分子结构中的相互作用和潜在应用的见解 (Ivanov、Salvatierra 和 Jaime,1996).

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the future directions of 3-Bromoadamantane-1-carboxamide could involve further exploration of these applications.

属性

IUPAC Name |

3-bromoadamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXMUKHFSYNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967841 |

Source

|

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoadamantane-1-carboxamide | |

CAS RN |

53263-89-1 |

Source

|

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053263891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)